molecular formula C10H13FOS B12645474 3-iso-Butoxy-5-fluorothiophenol

3-iso-Butoxy-5-fluorothiophenol

Cat. No.: B12645474
M. Wt: 200.27 g/mol
InChI Key: QODQFXDEFHADFJ-UHFFFAOYSA-N
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Description

3-iso-Butoxy-5-fluorothiophenol is an aromatic thiol compound with the molecular formula C10H13FOS It is characterized by the presence of a fluorine atom and an iso-butoxy group attached to a thiophenol ring

Properties

Molecular Formula

C10H13FOS

Molecular Weight

200.27 g/mol

IUPAC Name

3-fluoro-5-(2-methylpropoxy)benzenethiol

InChI

InChI=1S/C10H13FOS/c1-7(2)6-12-9-3-8(11)4-10(13)5-9/h3-5,7,13H,6H2,1-2H3

InChI Key

QODQFXDEFHADFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC(=CC(=C1)S)F

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 3-iso-Butoxy-5-fluorothiophenol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiolates.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiolates.

    Substitution: Various substituted thiophenols depending on the nucleophile used.

Scientific Research Applications

3-iso-Butoxy-5-fluorothiophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-iso-Butoxy-5-fluorothiophenol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins or other biomolecules, affecting their function. The fluorine atom can also participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

  • 3-n-Butoxy-5-fluorothiophenol
  • 4-fluoro-3-isobutoxybenzenethiol

Comparison: 3-iso-Butoxy-5-fluorothiophenol is unique due to the specific positioning of the iso-butoxy and fluorine groups on the thiophenol ring. This unique structure imparts distinct chemical properties, such as reactivity and binding affinity, which can be advantageous in certain applications compared to similar compounds .

Biological Activity

3-iso-Butoxy-5-fluorothiophenol is an organic compound belonging to the class of thiophenols, characterized by a butoxy group at the third position and a fluorine atom at the fifth position on the thiophenol ring. Its unique structure allows for various biological activities and applications in medicinal chemistry, making it a subject of interest in recent research.

The molecular formula of this compound is C10H13FOSC_{10}H_{13}FOS with a molecular weight of approximately 200.27 g/mol. The compound's structure is instrumental in determining its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of both the butoxy and fluorine groups enhances its reactivity, allowing it to interact with specific enzymes and receptors within biological systems.

Key Mechanisms:

  • Nucleophilic Substitution: The thiophenol group can participate in nucleophilic substitution reactions, which are crucial for modifying biological molecules.
  • Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction can convert the thiol group to a sulfide, impacting its biological activity.

Biological Activity Data

Research indicates that this compound demonstrates potential as a therapeutic agent due to its inhibitory effects on various biological pathways. Below is a summary of biological activities reported in literature:

Biological Activity Mechanism References
GSK-3 InhibitionInhibits Glycogen Synthase Kinase 3 (GSK-3), involved in metabolic regulation and cancer pathways
Antifibrotic EffectsModulates inflammatory pathways, potentially reducing fibrosis
Anticancer PropertiesInduces apoptosis in cancer cells through kinase inhibition

Case Studies

  • GSK-3 Inhibition Study:
    In a study focused on GSK-3 inhibitors, this compound was shown to effectively inhibit GSK-3 activity, which is implicated in various cancers and metabolic disorders. The study highlighted its potential as a therapeutic agent for diseases such as diabetes and cancer due to its ability to modulate insulin signaling pathways.
  • Antifibrotic Research:
    Another research effort investigated the antifibrotic properties of similar thiophenol derivatives, suggesting that compounds like this compound could reduce inflammation and fibrosis in tissues by inhibiting specific signaling pathways related to cytokine production.

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